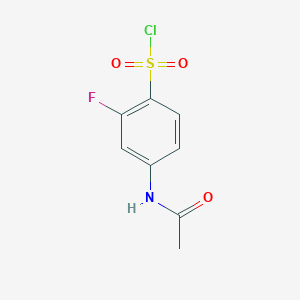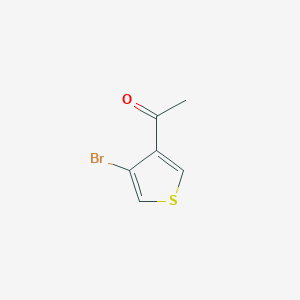
2-Bromo-1-methoxy-4-(methoxymethyl)benzene
説明
The compound "2-Bromo-1-methoxy-4-(methoxymethyl)benzene" is a brominated methoxybenzene derivative with methoxymethyl substituents. This type of compound is relevant in the field of organic chemistry due to its potential applications in the synthesis of polymers, biologically active molecules, and materials with specific optical properties.
Synthesis Analysis
The synthesis of brominated methoxybenzene derivatives can be achieved through various routes. For instance, a modified Gilch route has been used to synthesize poly[2-methoxy-5-(2'-ethylhexyloxy)-p-phenylenevinylene] using 1,4-bis(bromomethyl)-2-(2'-ethylhexyloxy)-5-methoxybenzene as a monomer, which resulted in higher yields and molecular weights compared to its chloromethyl counterpart . Additionally, the total synthesis of a complex natural product containing a bromo and methoxymethyl-substituted benzene ring was accomplished starting from a simpler bromomethyl-substituted phenol .
Molecular Structure Analysis
X-ray crystallography has been employed to determine the structures of various bromo- and bromomethyl-substituted benzenes, revealing diverse packing motifs influenced by Br···Br, C-H···Br, and Br···π interactions . The dihedral angles between substituted benzene rings and their adjacent groups have been reported, which are crucial for understanding the molecular conformation and its potential reactivity .
Chemical Reactions Analysis
The reactivity of methoxymethyl-substituted aryl methyl ethers towards demethylation has been studied, showing that reactions with BBr3 followed by MeOH addition can afford the corresponding arylphenols in high yields . This indicates that the methoxymethyl group in such compounds can be strategically manipulated for synthetic purposes.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated methoxybenzene derivatives are influenced by their molecular structure. For example, the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid show two-dimensional architectures formed by C-H···O hydrogen bonds and Br···O or π-π interactions . The light-emitting performance of a related monomer was investigated, showing maximum absorption and fluorescence wavelengths, which are important for applications in optoelectronic devices . The fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene were also studied, revealing aggregation-induced emission characteristics . Lastly, a density functional theory (DFT) study provided insights into the reactivity descriptors and vibrational properties of 4-bromo-3-(methoxymethoxy)benzoic acid, which are essential for predicting its chemical behavior .
科学的研究の応用
Synthesis of Biologically Active Compounds 2-Bromo-1-methoxy-4-(methoxymethyl)benzene serves as a precursor in the synthesis of biologically active compounds. It has been utilized in the total synthesis of 3,4‐Dibromo‐5‐[2‐bromo‐3,4‐dihydroxy‐6‐(methoxymethyl)benzyl]benzene‐1,2‐diol, a natural product with potential biological activity. The synthesis involves several steps and demonstrates the compound's utility in creating complex molecular structures (Akbaba et al., 2010).
Molecular Electronics The compound is also a critical building block in molecular electronics. It's used as a precursor for oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, which are integral components of molecular electronic devices. Its ease of transformation into these complex structures underscores its importance in this field (Stuhr-Hansen et al., 2005).
Synthesis of Isoindoles Additionally, 2-Bromo-1-methoxy-4-(methoxymethyl)benzene is used in the synthesis of 1-substituted 3-alkoxy-1H-isoindoles. These compounds are formed via a reaction with nitriles, followed by acid-catalyzed cyclization, highlighting the compound's versatility in forming heterocyclic structures (Kuroda & Kobayashi, 2015).
Photodynamic Therapy 2-Bromo-1-methoxy-4-(methoxymethyl)benzene derivatives have also found applications in photodynamic therapy, particularly in cancer treatment. They exhibit promising photophysical and photochemical properties, making them potential candidates for Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Development of SGLT2 Inhibitors Furthermore, a derivative of this compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has been identified as a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors, showcasing its significance in drug development and pharmaceutical chemistry (Zhang et al., 2022).
Safety and Hazards
The safety information for “2-Bromo-1-methoxy-4-(methoxymethyl)benzene” indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements are H315, H319, and H335 . These codes indicate that the compound may cause skin irritation, serious eye irritation, and respiratory irritation .
特性
IUPAC Name |
2-bromo-1-methoxy-4-(methoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-11-6-7-3-4-9(12-2)8(10)5-7/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZGPFANEYVMBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=C(C=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00552998 | |
| Record name | 2-Bromo-1-methoxy-4-(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-methoxy-4-(methoxymethyl)benzene | |
CAS RN |
111210-24-3 | |
| Record name | 2-Bromo-1-methoxy-4-(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00552998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














